Aβ₂₅₋₃₅-Induced PC12 Cell Neuroprotection: Head-to-Head Comparison of Five Chikusetsusaponins at Equal Concentration
In the same study using identical experimental conditions, chikusetsusaponin Ib at 100 µg/mL restored PC12 cell viability impaired by Aβ₂₅₋₃₅ to 71.56%, measured by MTT assay. This places Cs-Ib as the third most neuroprotective among the five co-isolated chikusetsusaponins, above Cs-V (68.36%) and Cs-IV (69.55%), but below Cs-IVa (74.69%) and Cs-IVa ethyl ester (76.03%). The Aβ-damaged model group showed only 65.12% viability [1]. The net neuroprotection attributable to Cs-Ib is +6.44 percentage points above the model baseline, representing a statistically significant but moderate effect compared to the lead compound Cs-IVa ethyl ester (+10.91 percentage points) [1].
| Evidence Dimension | PC12 cell viability restoration after Aβ₂₅₋₃₅-induced damage |
|---|---|
| Target Compound Data | Chikusetsusaponin Ib: 71.56% cell viability at 100 µg/mL |
| Comparator Or Baseline | Model (Aβ₂₅₋₃₅ only): 65.12%; Cs-V: 68.36%; Cs-IV: 69.55%; Cs-IVa: 74.69%; Cs-IVa ethyl ester: 76.03% |
| Quantified Difference | Cs-Ib provides +6.44 pp vs model; +3.20 pp vs Cs-V; +2.01 pp vs Cs-IV; −3.13 pp vs Cs-IVa; −4.47 pp vs Cs-IVa ethyl ester |
| Conditions | PC12 cells, Aβ₂₅₋₃₅ injury model, 100 µg/mL compound concentration, MTT assay (Li et al., 2017) |
Why This Matters
This positions Cs-Ib as the optimal procurement choice when a mid-range neuroprotective saponin is required as an experimental control between weaker (Cs-V, Cs-IV) and stronger (Cs-IVa, Cs-IVa EE) analogs in dose-response or mechanistic studies.
- [1] Li S, Liu C, Liu C, Zhang Y. Extraction and in vitro screening of potential acetylcholinesterase inhibitors from the leaves of Panax japonicus. Journal of Chromatography B. 2017;1061-1062:139-145. View Source
